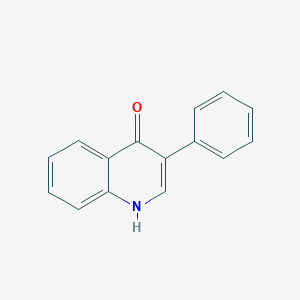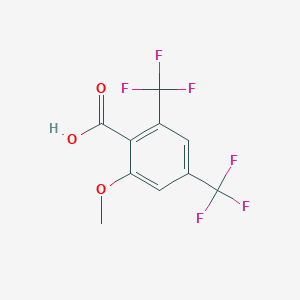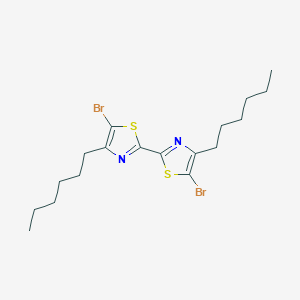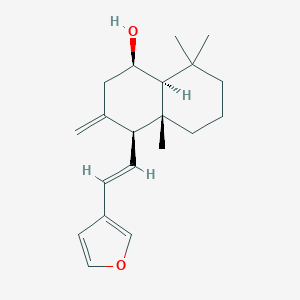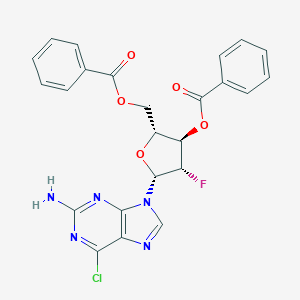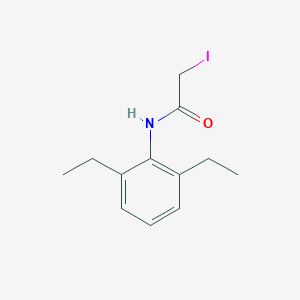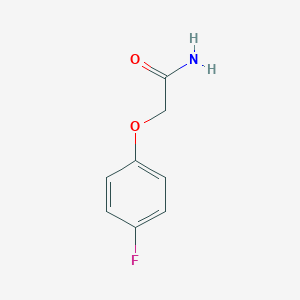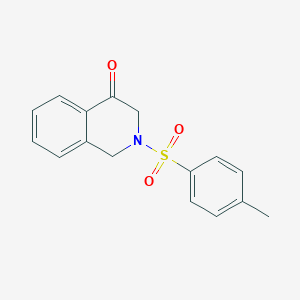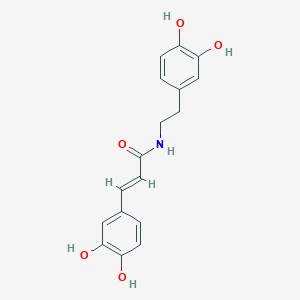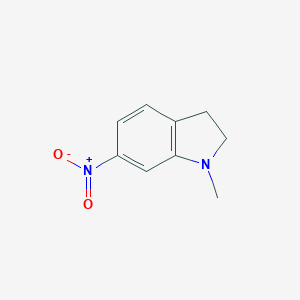
1-Methyl-6-nitroindoline
Übersicht
Beschreibung
1-Methyl-6-nitroindoline is a heterocyclic organic compound that belongs to the indoline family. Indolines are structurally related to indoles, which are significant due to their presence in various natural products and pharmaceuticals. The nitro group at the sixth position and the methyl group at the first position of the indoline ring confer unique chemical properties to this compound, making it a subject of interest in synthetic organic chemistry and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
1-Methyl-6-nitroindoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active indoles.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Zukünftige Richtungen
While specific future directions for 1-Methyl-6-nitroindoline were not found in the search results, a related compound, 1-Methyl-5-nitroindoline, has been used in studies investigating the structural changes in liquid water . This suggests potential future directions in the field of solvation studies and temperature-dependent structural changes in liquids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methyl-6-nitroindoline can be synthesized through several methods. One common approach involves the reaction of 6-nitroindoline with methyl iodide in the presence of a strong base such as sodium hydride (NaH) in dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the methyl group is introduced at the nitrogen atom of the indoline ring .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-6-nitroindoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl group at the nitrogen atom can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Aromatization: The indoline ring can be oxidized to form an indole ring, which is a more aromatic and stable structure.
Common Reagents and Conditions:
Oxidation: Palladium on carbon (Pd/C) or Raney nickel can be used as catalysts for the reduction of the nitro group.
Substitution: Alkyl halides or aryl halides in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.
Aromatization: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed:
Reduction: 1-Methyl-6-aminoindoline.
Substitution: Various N-substituted indolines.
Aromatization: 1-Methyl-6-nitroindole.
Wirkmechanismus
The mechanism of action of 1-Methyl-6-nitroindoline and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the indoline ring can engage in π-π stacking interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-5-nitroindoline: Similar structure but with the nitro group at the fifth position.
6-Nitroindoline: Lacks the methyl group at the nitrogen atom.
1-Methylindoline: Lacks the nitro group.
Uniqueness: 1-Methyl-6-nitroindoline is unique due to the specific positioning of both the methyl and nitro groups, which influences its chemical reactivity and biological activity. The presence of the nitro group at the sixth position enhances its potential for redox reactions, while the methyl group at the nitrogen atom affects its nucleophilicity and overall stability .
Eigenschaften
IUPAC Name |
1-methyl-6-nitro-2,3-dihydroindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-10-5-4-7-2-3-8(11(12)13)6-9(7)10/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRUUKMOEWHYKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
